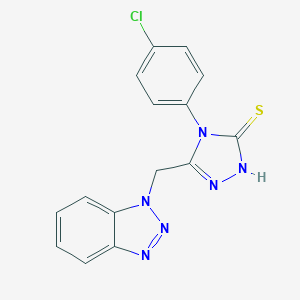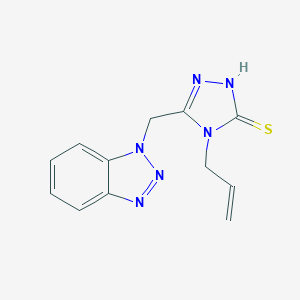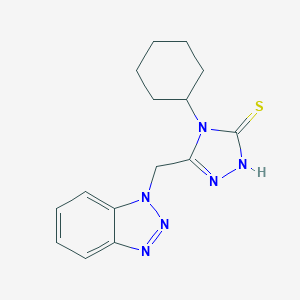![molecular formula C22H16FN3S B292658 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine](/img/structure/B292658.png)
3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is a compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound is a member of the triazine family and has been shown to possess a range of biological activities, including antitumor, antiviral, and antibacterial properties.
作用機序
The mechanism of action of 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine has also been shown to possess antibacterial and antiviral properties. It has been shown to inhibit the growth of a number of bacterial and viral strains, including Staphylococcus aureus and Herpes simplex virus.
実験室実験の利点と制限
One advantage of 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is its broad range of biological activities, which makes it a potentially useful compound for drug discovery and development. However, one limitation is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
将来の方向性
There are a number of future directions for research on 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine. One area of interest is its potential as a treatment for viral infections, such as HIV and Hepatitis C. Another area of interest is its potential as a treatment for bacterial infections, particularly those caused by antibiotic-resistant strains. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
合成法
The synthesis of 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine involves a multistep process that begins with the reaction between 4-fluorobenzyl chloride and thiourea to form 4-fluorobenzylthiourea. This intermediate is then reacted with diphenylacetonitrile in the presence of a base to form the final product.
科学的研究の応用
The potential applications of 3-[(4-Fluorobenzyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine in scientific research are numerous. One area of interest is its antitumor activity, which has been demonstrated in a number of studies. For example, it has been shown to inhibit the growth of human breast cancer cells and induce apoptosis in human leukemia cells.
特性
分子式 |
C22H16FN3S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
3-[(4-fluorophenyl)methylsulfanyl]-5,6-diphenyl-1,2,4-triazine |
InChI |
InChI=1S/C22H16FN3S/c23-19-13-11-16(12-14-19)15-27-22-24-20(17-7-3-1-4-8-17)21(25-26-22)18-9-5-2-6-10-18/h1-14H,15H2 |
InChIキー |
QKXWGLWJZUZESK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({5,6-Dimethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292575.png)
![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B292576.png)
![ethyl [4-chloro({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292577.png)
![ethyl [({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292578.png)
![ethyl [({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292579.png)
![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292582.png)
![2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292589.png)
![2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292593.png)
![Ethyl {[2-[(2-ethoxy-2-oxoethyl)sulfanyl]-7-(4-methyl-1-piperazinyl)pyrimido[4,5-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B292594.png)




